Cetrorelix

Assisted Reproductive Technology GnRH Antagonist LH surge

ART protocols face premature LH surge and OHSS risk. Cetrorelix, a third-generation GnRH antagonist, provides rapid, reversible LH/FSH suppression without flare. Key differentiators: (1) 6.1% absolute increase in Type A receptive endometrium vs. Ganirelix, boosting implantation potential. (2) Significantly lower OHSS incidence in >9,400-patient cohort and meta-analysis. (3) Single-dose 3 mg regimen suppresses LH ≥4 days, reducing injections and improving compliance. (4) ~100-fold higher in vitro potency (1 nM Ca2+ signaling inhibition) vs. Ganirelix for precise GnRHR studies. Supplied as lyophilized powder, ≥98% purity, with global cold-chain shipping for research and pharmaceutical development.

Molecular Formula C70H92ClN17O14
Molecular Weight 1431.0 g/mol
CAS No. 120287-85-6
Cat. No. B055110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetrorelix
CAS120287-85-6
SynonymsCetrorelix;  120287-85-6;  Cetrorelix acetate;  Cetrorelixum;  Cetrotide;  cetrorelix pamoate;  LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-;  LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-;  N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH;  SB 75;  SB-75
Molecular FormulaC70H92ClN17O14
Molecular Weight1431.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1
InChIKeySBNPWPIBESPSIF-MHWMIDJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.94e-03 g/L

Cetrorelix Acetate Overview


Cetrorelix is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist [1]. It functions by competitively binding to GnRH receptors on pituitary gonadotroph cells, leading to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without an initial stimulatory flare [2]. This mechanism underpins its primary clinical application in assisted reproductive technologies (ART), where it prevents premature LH surges during controlled ovarian stimulation [1].

GnRH receptor tool Synthetic decapeptide competitive antagonist for pituitary signaling research
No initial flare Direct, rapid LH/FSH suppression without transient stimulation supports time-sensitive protocols
Reversible blockade Dose-dependent, reversible inhibition enables titratable suppression in experimental models

Why Cetrorelix Is Not Interchangeable


Despite sharing a common therapeutic class and mechanism, clinically available GnRH antagonists (e.g., Ganirelix, Degarelix) differ fundamentally in their molecular structure, in vitro receptor pharmacology, and resultant clinical outcomes [1]. Simple substitution is not supported by evidence, as these agents exhibit distinct potencies in inhibiting GnRH-mediated signaling [2], divergent safety profiles regarding ovarian hyperstimulation syndrome (OHSS) and histamine release [3], and unique practical considerations in clinical protocols such as dosing frequency [4]. These quantitative and qualitative differences directly impact protocol selection, patient safety, and treatment logistics.

Receptor pharmacology divergence
GnRH antagonists show distinct in vitro potencies and signaling modulation; may shift assay outcomes.
OHSS endpoint context differs
Reported OHSS incidence varies significantly across agents; class-specific endpoint review required.
Protocol design not directly transferable
Dosing regimens (single vs. daily) differ; direct substitution may require protocol re-validation.

Cetrorelix vs. Ganirelix: Evidence Guide


Superior LH Surge Suppression in IVF

Cetrorelix provides superior control of premature LH surges compared to Ganirelix in a large retrospective cohort study of IVF/ICSI antagonist protocols [1]. The incidence of LH ≥10 U/L was significantly lower in the Cetrorelix group (4.9%) compared to the Ganirelix group (7.6%), and the LH ratio (trigger day LH / GnRH start day LH) ≥2 was also lower (6.1% vs. 9.2%, respectively) [1].

LH surge suppression
Head-to-head
4.9% Cetrorelix
vs
7.6% Ganirelix
-2.7% (p
Supports LH surge endpoint context in ART research
Retrospective cohort n=2,365 vs 7,059
Assisted Reproductive Technology GnRH Antagonist LH surge

Reduced OHSS Risk

Cetrorelix is associated with a lower incidence of ovarian hyperstimulation syndrome (OHSS) compared to Ganirelix [1][2]. A 2025 retrospective cohort study reported an overall OHSS incidence of 0.4% with Cetrorelix versus 1.1% with Ganirelix (p=0.01) [1]. This is corroborated by a 2001 meta-analysis showing Cetrorelix, but not Ganirelix, significantly reduces OHSS cases compared to a long GnRH agonist protocol (Odds Ratio 0.23, 95% CI 0.10-0.54 for Cetrorelix vs. OR 1.13, 95% CI 0.24-5.31 for Ganirelix) [2].

OHSS risk
Meta-analysis context
OR 0.23 95% CI 0.10–0.54
Reported lower OHSS endpoint context
Propensity-matched cohort n=9,424
OHSS ART Safety GnRH Antagonist

Higher In Vitro GnRH Blockade Potency

In vitro, Cetrorelix demonstrates higher potency than Ganirelix in inhibiting GnRH-activated intracellular calcium signaling [1]. Cetrorelix inhibited the 3× EC50 GnRH response at concentrations of 1 nM-1 µM, whereas Ganirelix and Teverelix required higher inhibitory doses in the 100 nM-1 µM range in both transfected HEK293 and SH-SY5Y cells [1].

In vitro potency
Head-to-head
1 nM–1 µM Cetrorelix
vs
100 nM–1 µM Ganirelix
~100-fold at low range
Supports in vitro signaling pathway blockade context
GnRHR-transfected HEK293/SH-SY5Y
GnRH Receptor Calcium Signaling Potency

Improved Endometrial Receptivity in IVF

The use of Cetrorelix in IVF antagonist protocols is associated with more favorable endometrial morphology compared to Ganirelix, suggesting improved endometrial receptivity [1]. A large retrospective cohort study found a significantly higher proportion of Type A (favorable) endometrium (66.2% vs. 60.1%) and a lower proportion of Type C (unfavorable) endometrium (5.3% vs. 6.3%) on the day of HCG administration with Cetrorelix versus Ganirelix (p<0.001) [1].

Endometrial pattern
Head-to-head
66.2% Cetrorelix Type A
vs
60.1% Ganirelix Type A
+6.1% (p
Supports endometrial receptivity endpoint context
Retrospective cohort, hCG day assessment
Endometrial Receptivity ART Outcome Implantation

Fewer Injections for LH Suppression

A prospective, randomized trial directly comparing a flexible, programmed ART protocol found that Cetrorelix required significantly fewer injections to prevent premature LH surges than Ganirelix [1]. This is due to Cetrorelix's availability in a single 3 mg dose regimen that provides LH suppression for at least 4 days, whereas the comparator was administered as a daily 0.25 mg injection [1].

Injection burden
Randomized trial
Fewer injections Cetrorelix 3 mg single dose
vs
Daily injections Ganirelix 0.25 mg
Supports protocol-logistics endpoint context
Prospective randomized trial n=185
Dosing Protocol Patient Compliance ART

Cetrorelix: ART and Research Applications


OHSS Prevention in IVF

Cetrorelix is the preferred GnRH antagonist for controlled ovarian stimulation in patients identified as high-risk for developing ovarian hyperstimulation syndrome (OHSS). Evidence from a 2025 retrospective cohort study (n>9,400) and a 2001 meta-analysis demonstrates a significantly lower incidence of OHSS with Cetrorelix compared to both Ganirelix and long agonist protocols, respectively [1][2]. Clinicians and ART centers should procure Cetrorelix to implement a safer antagonist protocol that mitigates the risk of this serious iatrogenic complication [2].

Optimizing Endometrial Receptivity for Transfer

In IVF/ICSI cycles where optimizing the uterine environment is a clinical priority, Cetrorelix offers a distinct advantage over Ganirelix by promoting a more favorable endometrial pattern. A large clinical study showed a 6.1% absolute increase in Type A (receptive) endometrium on the day of hCG administration with Cetrorelix [1]. Procurement of Cetrorelix is thus justified when the clinical goal is to maximize the likelihood of successful embryo implantation through improved endometrial receptivity [1].

Fewer-Injection ART Protocols

For ART centers and patients prioritizing reduced injection burden and increased convenience, Cetrorelix is the logical choice due to its availability in a single-dose 3 mg regimen that provides LH suppression for at least 4 days [1]. A randomized trial confirmed that Cetrorelix required significantly fewer injections than daily Ganirelix to achieve equivalent LH surge prevention, thereby enhancing patient compliance and simplifying clinic workflow without compromising efficacy [2].

Potent GnRH Blockade for In Vitro Studies

For in vitro studies utilizing GnRHR-transfected cell lines (e.g., HEK293, SH-SY5Y) to investigate GnRH-mediated signaling pathways, Cetrorelix is a superior research tool due to its demonstrably higher potency compared to other commercial antagonists like Ganirelix [1]. Cetrorelix inhibits GnRH-activated calcium signaling at concentrations as low as 1 nM, approximately 100-fold more potent than Ganirelix, allowing for more effective and titratable blockade in experimental systems [1].

Application
Selection Property
Validation Focus
Ovarian stimulation endpoint research
Reported lower OHSS incidence vs. comparators
OHSS endpoint modeling in high-risk cohorts
Endometrial receptivity endpoint research
Higher favorable endometrial pattern proportion
Endometrial morphology and implantation correlation
ART protocol logistics research
Fewer-injection regimen with 3 mg single dose
Protocol compliance and LH suppression duration
GnRH receptor signaling pathway research
Higher inhibitory potency in calcium assays
Titratable blockade in GnRHR-transfected cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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